molecular formula C8H16O2 B14178178 (6R)-6-Hydroxyoctan-3-one CAS No. 923924-48-5

(6R)-6-Hydroxyoctan-3-one

Cat. No.: B14178178
CAS No.: 923924-48-5
M. Wt: 144.21 g/mol
InChI Key: VJDZJBNTVLGPEM-SSDOTTSWSA-N
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Description

(6R)-6-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the reduction of 6-oxooctanoic acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 6-oxooctanoic acid derivatives. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to achieve high enantioselectivity. These methods are often preferred due to their environmental friendliness and efficiency. The use of genetically engineered microorganisms to produce the desired compound is also a growing area of research.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-Hydroxyoctan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 6-oxooctanoic acid or 6-hydroxyhexanoic acid.

    Reduction: 6-hydroxyoctanol.

    Substitution: 6-chlorooctan-3-one or 6-bromooctan-3-one.

Scientific Research Applications

(6R)-6-Hydroxyoctan-3-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of (6R)-6-Hydroxyoctan-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. Pathways involving this compound often include metabolic processes where it is converted into other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-Hydroxyoctan-3-one: The enantiomer of (6R)-6-Hydroxyoctan-3-one, differing only in the spatial arrangement of atoms.

    6-Hydroxyhexanoic acid: A shorter-chain analog with similar functional groups.

    6-Chlorooctan-3-one: A halogenated derivative with different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological activity. The presence of both a hydroxyl and a carbonyl group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

923924-48-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(6R)-6-hydroxyoctan-3-one

InChI

InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

VJDZJBNTVLGPEM-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CCC(=O)CC)O

Canonical SMILES

CCC(CCC(=O)CC)O

Origin of Product

United States

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